molecular formula C13H8N2 B1199885 9-Diazofluorene CAS No. 832-80-4

9-Diazofluorene

Cat. No. B1199885
CAS RN: 832-80-4
M. Wt: 192.22 g/mol
InChI Key: LOBSPZHDUJUOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Diazofluorene, also known as 9-Diazofluorene, is a useful research compound. Its molecular formula is C13H8N2 and its molecular weight is 192.22 g/mol. The purity is usually 95%.
The exact mass of the compound 9-Diazofluorene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167093. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-Diazofluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Diazofluorene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

832-80-4

Product Name

9-Diazofluorene

Molecular Formula

C13H8N2

Molecular Weight

192.22 g/mol

IUPAC Name

9-diazofluorene

InChI

InChI=1S/C13H8N2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H

InChI Key

LOBSPZHDUJUOES-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=[N+]=[N-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=[N+]=[N-]

Other CAS RN

832-80-4

synonyms

2-diazofluorene

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To probe the scope of the reaction even further, we investigated the synthesis of semi-stabilized diazo-compounds. Treatment of 9-azido-fluorene 2j with phosphine 1e under anhydrous conditions at low temperature (toluene, 0° C.), followed by loading the red solution directly on basic alumina (Grade 5) and eluting with 10% CH2Cl2/hexanes, 9-diazo-fluorene 5j was isolated in 85% yield and excellent purity (96%). Apparently, thermal fragmentation of the putative triazenophosphonium salt, which more than likely exists in its neutral λ5-phosphorane form[16] is suppressed sufficiently for this substrate under the reaction conditions. The low temperature and low polarity of the solvent probably contribute to that greater stability. Under the standard conditions (THF/H2O), incomplete conversion of the azide 2j and contamination of the diazo-compound 5j with substantial amounts of other products, probably arising from alternative triazene decomposition and dimerization of the diazo-compound, were apparent. Finally, a vinylogous diazo-carbonyl compound 5k (96% purity) was prepared in good yield from anthraquinone-based azide 2k using the standard conditions.
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Yield
85%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 9-fluorenone hydrazone (9.7 g, 0.05 moles) in 1,2-dichloroethane (50 ml) together with 1,1,3,3-tetramethylguanidine (26.4 ml) and iodine (2 ml, 1% w/v solution) was added peracetic acid solution (11.4 ml, 1.27 × 0.05 moles) over 25 minutes at 10° - 15°. The orange solution was stirred for 15 minutes at 15°, washed with water (5 × 250 ml) and made up to 250 ml in a volumetric flask. An aliquot (50 ml) treated with excess acetic acid yielded 193 ml gas corrected to NTP which corresponded to a 86.2% yield of diazoalkane.
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peracetic acid
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50 mL
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